molecular formula C16H26N2 B5180837 1-methyl-4-(3-phenylbutyl)-1,4-diazepane

1-methyl-4-(3-phenylbutyl)-1,4-diazepane

Cat. No. B5180837
M. Wt: 246.39 g/mol
InChI Key: FMTFDELLASSVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(3-phenylbutyl)-1,4-diazepane, also known as MPBD, is a synthetic compound that belongs to the class of diazepanes. It has been studied for its potential use in the treatment of neurological disorders, such as anxiety and depression. MPBD is a psychoactive compound that acts on the central nervous system, affecting the levels of certain neurotransmitters.

Mechanism of Action

The mechanism of action of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

1-methyl-4-(3-phenylbutyl)-1,4-diazepane has several advantages for use in lab experiments. It is a potent compound that can be easily synthesized. It has also been shown to have a range of effects on the central nervous system, making it a useful tool for studying the GABAergic system. However, 1-methyl-4-(3-phenylbutyl)-1,4-diazepane also has several limitations. It is a psychoactive compound that can be difficult to handle and requires specialized equipment. It also has potential side effects, which must be carefully monitored.

Future Directions

There are several future directions for research on 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. One area of research is the development of more potent and selective compounds that target specific receptors in the brain. Another area of research is the development of new delivery methods, such as transdermal patches, that can improve the bioavailability of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. Finally, there is a need for further research on the long-term effects of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane on the brain and behavior.

Synthesis Methods

The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane involves the reaction of 3-phenylbutyronitrile with methylamine and formaldehyde. The resulting product is then reduced to obtain 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is a complex process that requires specialized equipment and knowledge.

Scientific Research Applications

1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

1-methyl-4-(3-phenylbutyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-15(16-7-4-3-5-8-16)9-12-18-11-6-10-17(2)13-14-18/h3-5,7-8,15H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFDELLASSVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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